Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2177258-33-0
VCID: VC8255865
InChI: InChI=1S/C11H8BrF3N2O2/c1-2-19-10(18)8-9(12)17-4-3-6(11(13,14)15)5-7(17)16-8/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=C(N2C=CC(=CC2=N1)C(F)(F)F)Br
Molecular Formula: C11H8BrF3N2O2
Molecular Weight: 337.09 g/mol

Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

CAS No.: 2177258-33-0

Cat. No.: VC8255865

Molecular Formula: C11H8BrF3N2O2

Molecular Weight: 337.09 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate - 2177258-33-0

Specification

CAS No. 2177258-33-0
Molecular Formula C11H8BrF3N2O2
Molecular Weight 337.09 g/mol
IUPAC Name ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Standard InChI InChI=1S/C11H8BrF3N2O2/c1-2-19-10(18)8-9(12)17-4-3-6(11(13,14)15)5-7(17)16-8/h3-5H,2H2,1H3
Standard InChI Key IOBRHUDALBOFAK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N2C=CC(=CC2=N1)C(F)(F)F)Br
Canonical SMILES CCOC(=O)C1=C(N2C=CC(=CC2=N1)C(F)(F)F)Br

Introduction

Synthesis

Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is typically synthesized through multi-step organic reactions involving pyridine derivatives. A common method includes:

  • Starting Materials: Pyridine derivatives substituted with bromine and trifluoromethyl groups.

  • Reagents and Conditions:

    • Ethyl bromoacetate as the esterifying agent.

    • Base catalysts (e.g., sodium carbonate or potassium carbonate).

    • Solvents such as ethanol or dimethylformamide (DMF).

    • Reaction temperatures typically range between 80°C to reflux conditions.

  • Process:

    • Cyclization reactions form the imidazo[1,2-a]pyridine core.

    • Bromination and trifluoromethylation are introduced at specific steps to achieve the desired substitutions.

This synthesis yields a compound with high purity, confirmed through spectroscopic techniques like NMR and mass spectrometry.

Applications

Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has potential uses in:

Pharmaceutical Research

  • The imidazo[1,2-a]pyridine scaffold is widely explored for its biological activities, including anti-inflammatory, antiviral, and anticancer properties.

  • The trifluoromethyl group enhances pharmacokinetics by improving metabolic stability and bioavailability.

Chemical Synthesis

  • The bromine atom allows for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions), enabling the creation of diverse derivatives.

Material Science

  • Compounds with trifluoromethyl groups are often used in materials requiring hydrophobicity or thermal stability.

Structural Analysis

ParameterValue/Observation
PlanarityThe fused imidazo[1,2-a]pyridine ring system is nearly planar .
Torsional AnglesThe ethyl ester group exhibits torsion due to steric interactions .
HydrophobicityEnhanced by the trifluoromethyl group .

Safety and Handling

As with many halogenated organic compounds:

  • Handle with care in a well-ventilated area or fume hood.

  • Use appropriate personal protective equipment (PPE), including gloves and goggles.

  • Store in a cool, dry place away from strong oxidizing agents.

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